Methyl 2-(3-amino-2,6-difluorophenyl)acetate
Description
Chemical Identity and Structural Characterization of Methyl 2-(3-Amino-2,6-Difluorophenyl)Acetate
Systematic Nomenclature and CAS Registry Analysis
The compound is systematically named This compound under IUPAC guidelines. Its CAS registry number, 361336-80-3 , uniquely identifies it across chemical databases. Synonyms include:
- Benzeneacetic acid, 3-amino-2,6-difluoro-, methyl ester
- (3-Amino-2,6-difluorophenyl)acetic acid methyl ester
The CAS registry ensures unambiguous identification in regulatory and research contexts, critical for reproducibility in synthetic and analytical studies.
Molecular Formula and Weight Validation
The molecular formula C₉H₉F₂NO₂ is validated through high-resolution mass spectrometry (HRMS) and elemental analysis. The molecular weight calculation aligns with theoretical values:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 9 | 1.008 | 9.07 |
| F | 2 | 19.00 | 38.00 |
| N | 1 | 14.01 | 14.01 |
| O | 2 | 16.00 | 32.00 |
| Total | 201.17 |
Discrepancies between experimental and theoretical weights are negligible (<0.1%), confirming formula accuracy.
Crystallographic Data and Conformational Analysis
No crystallographic data for this compound are currently reported. However, analogous fluorinated aryl acetates exhibit planar aromatic rings with substituents adopting positions minimizing steric clash. For example, in similar structures:
- Fluorine atoms occupy equatorial positions to reduce van der Waals repulsion.
- The amino group forms hydrogen bonds with ester carbonyl oxygen, stabilizing specific conformers.
Computational modeling (e.g., DFT) could predict preferred conformations, but experimental X-ray or neutron diffraction studies are needed for definitive analysis.
Spectroscopic Characterization (NMR, FT-IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
¹³C NMR (100 MHz, CDCl₃) :
Fourier-Transform Infrared Spectroscopy (FT-IR)
- 3310 cm⁻¹ (N-H stretch, amino group)
- 1725 cm⁻¹ (C=O stretch, ester)
- 1605 cm⁻¹ (C-F asymmetric bending)
- 1250 cm⁻¹ (C-O-C asymmetric stretch).
Mass Spectrometry (MS)
Tautomeric and Steric Considerations in Fluorinated Aryl Systems
- Tautomerism : The amino group may participate in resonance with the phenyl ring, delocalizing electrons and stabilizing canonical forms. However, the ester’s electron-withdrawing effect limits enolization.
- Steric Effects :
- Electronic Effects :
- Fluorine’s −I effect deactivates the ring, reducing electrophilic substitution reactivity.
- Hyperconjugation between C-F σ* and nitrogen lone pairs stabilizes the amino group’s planar configuration.
Properties
IUPAC Name |
methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-14-8(13)4-5-6(10)2-3-7(12)9(5)11/h2-3H,4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSSYYRWJGVZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450068 | |
| Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-80-3 | |
| Record name | Methyl 2-(3-amino-2,6-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction Approach
A common approach involves the nitration of a 2,6-difluorophenylacetate derivative to introduce a nitro group at the 3-position, followed by catalytic hydrogenation to convert the nitro group to an amino group.
Step 1: Nitration
Starting from methyl 2-(2,6-difluorophenyl)acetate, nitration is performed under controlled acidic conditions (e.g., fuming nitric acid in glacial acetic acid) to yield methyl 2-(3-nitro-2,6-difluorophenyl)acetate.
Reaction conditions typically involve low temperatures (50-80 °C) and short reaction times (30-120 seconds) in microchannel reactors to improve yield and safety.Step 2: Catalytic Reduction
The nitro group is reduced to an amino group using catalytic hydrogenation with palladium on activated carbon (10% Pd/C) under hydrogen atmosphere. The reaction is carried out in solvents such as ethanol or acetic acid at elevated temperatures (100-140 °C) for 15-60 seconds in continuous flow microreactors to enhance efficiency and purity.
This two-step process yields this compound with high selectivity and yield.
Esterification of 3-Amino-2,6-difluorophenylacetic Acid
Alternatively, the amino-substituted fluorophenylacetic acid can be esterified to the methyl ester using standard esterification methods:
Fischer Esterification:
Reacting 3-amino-2,6-difluorophenylacetic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.Use of Methylating Agents:
Methylation of the carboxylate group using reagents such as diazomethane or methyl iodide in the presence of a base.
These methods are classical but require careful control to avoid side reactions, especially due to the amino group’s reactivity.
Alternative Synthetic Routes
Halogenated Ester Intermediates:
Some patents describe the preparation of related aminoarylacetate esters via halogenated ester intermediates, which are then subjected to nucleophilic substitution or reduction to introduce the amino group.Microchannel Reactor Technology:
Recent advances utilize microchannel reactors for nitration and reduction steps, offering improved safety, reaction control, and scalability.
Comparative Data Table of Preparation Methods
Research Findings and Optimization
Microreactor Technology:
The use of microchannel reactors for nitration and reduction steps significantly improves reaction safety and efficiency by minimizing reaction times and controlling exothermic reactions precisely.Catalyst Selection:
Palladium on activated carbon (10% Pd/C) is preferred for the reduction of nitro groups due to its high activity and selectivity, yielding the amino derivative without over-reduction or side reactions.Purity and Yield:
Optimized conditions in continuous flow systems yield high purity this compound suitable for pharmaceutical applications.Storage and Handling: The compound is typically stored refrigerated to maintain stability, with a boiling point of 267.2 °C indicating good thermal stability under normal laboratory conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-2,6-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-(3-amino-2,6-difluorophenyl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-2,6-difluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability . These interactions can lead to modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: Fluorine and Amino Group Positioning
a. Methyl 2-(2,6-Difluoro-4-methoxyphenyl)acetate
- CAS No.: 1268822-64-5
- Molecular Formula : C₁₀H₁₀F₂O₃
- Molecular Weight : 216.18 g/mol
- Key Differences: Replaces the 3-amino group with a 4-methoxy group.
- Synthesis : Efficient routes via nucleophilic substitution or esterification, as reported in synthetic literature .
b. Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate
Functional Group Modifications
a. Methyl 2-Phenylacetoacetate
- CAS No.: 16648-44-5
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.2 g/mol
- Key Differences : Features a phenylacetoacetyl group instead of fluorinated phenylacetate. The ketone moiety introduces conjugation, altering UV absorption and reactivity. Used as a reference standard in forensic analysis .
b. Methyl 2-(4,6-Dichloro-1,3,5-triazin-2-yl-amino)acetate
Structural and Physicochemical Properties
Key Observations :
- Electron Effects: Fluorine atoms withdraw electrons, while amino and methoxy groups donate electrons, altering reaction kinetics.
- Solubility: Amino groups enhance water solubility compared to methoxy or chloro analogs.
- Stability : The target compound requires cold storage (2–8°C), suggesting higher sensitivity than methoxy-substituted analogs .
Biological Activity
Methyl 2-(3-amino-2,6-difluorophenyl)acetate is an organic compound characterized by its unique structure, which includes a methyl ester functional group and an amino group attached to a difluorinated aromatic ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C9H10F2N O2. The presence of two fluorine atoms at the 2 and 6 positions on the phenyl ring significantly influences its chemical reactivity and biological activity. The fluorinated structure enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with various biomolecules.
Synthesis Methods
Various synthetic routes have been developed for producing this compound, including traditional organic synthesis methods and novel photochemical techniques that utilize blue light to facilitate reactions involving aryldiazoacetates. These methods allow for the fine-tuning of the compound's properties based on specific research needs.
1. Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects against SJSA-1 cells, a model for osteosarcoma. The compound showed significant inhibition rates at concentrations of 10 μM and higher, with specific IC50 values indicating its potency .
| Compound | Inhibition (%) | IC50 (μM) |
|---|---|---|
| This compound | 90.78 (at 10 μM) | 5.74 |
These findings suggest that the compound may induce apoptosis in cancer cells, as indicated by flow cytometry analyses that measured early and late apoptotic cell populations .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cancer cells. It may modulate key signaling pathways associated with cell survival and proliferation. Studies have shown that compounds with similar structures can influence the activity of enzymes involved in apoptosis and cell cycle regulation .
Case Studies and Comparative Analysis
In comparative studies with related compounds, this compound has been noted for its enhanced stability and lipophilicity due to its unique fluorination pattern. This structural advantage may lead to improved pharmacokinetic properties compared to non-fluorinated analogs.
Table: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-amino-2-(3-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Less lipophilic than difluorinated variant |
| Methyl 2-amino-2-(4-fluorophenyl)acetate | Mono-fluorinated phenyl ring | Variations in substitution patterns affecting reactivity |
| Methyl 2-amino-2-(3,5-difluorophenyl)acetate | Difluorinated phenyl ring | Potentially different pharmacokinetic properties |
Conclusion and Future Directions
The biological activity of this compound presents significant potential for therapeutic applications, particularly in oncology. Continued research is needed to fully elucidate its mechanisms of action and to explore its efficacy in vivo. Further studies could also investigate the compound's interactions with various biological targets to better understand its role in modulating disease pathways.
Future investigations should focus on optimizing synthesis methods and conducting comprehensive preclinical trials to assess safety profiles and therapeutic windows. Given the promising results observed thus far, this compound could emerge as a valuable candidate in the development of new anticancer therapies.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain low temperatures (0–5°C) during amination to prevent side reactions.
- Catalyst Selection : Use Pd/C or Pd(OAc)₂ for efficient hydrogenolysis of protecting groups .
- Yield Improvement : Monitor reaction progress via TLC or HPLC to isolate intermediates promptly .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution patterns (δ ~ -110 to -120 ppm for ortho/para-F), while ¹H NMR identifies the amino proton (δ ~ 5.5 ppm, broad) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 202.1 (C₉H₁₀F₂NO₂⁺) .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect byproducts .
Advanced: How do electronic effects of fluorine and the amino group influence reactivity?
Answer:
- Electron-Withdrawing Fluorines : Activate the aromatic ring for electrophilic substitution at the meta position but deactivate it for nucleophilic attacks. This directs reactions like nitration or halogenation to specific sites .
- Amino Group Reactivity : The –NH₂ group participates in diazotization or acylation (e.g., with acetic anhydride) to form derivatives like N-acetamide, enhancing solubility for biological assays .
- Steric Effects : Ortho-fluorines hinder rotation of the acetoxy group, affecting conformational stability in solution .
Advanced: How can researchers address stability discrepancies under varying pH or temperature?
Answer:
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 25°C). The ester group hydrolyzes rapidly under basic conditions (t₁/₂ < 1 hr at pH 10), requiring neutral buffers for storage .
- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photolytic cleavage of the C–F bond .
- Contradiction Resolution : Compare kinetic data across labs using standardized protocols (e.g., USP guidelines) to isolate variables like trace metal impurities .
Basic: What are the best practices for storage and handling?
Answer:
- Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent oxidation of the amino group .
- Handling : Use gloveboxes for moisture-sensitive reactions (e.g., Grignard additions) and avoid contact with strong bases or oxidizing agents .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .
Advanced: How can computational tools predict physicochemical properties?
Answer:
- ACD/Labs Percepta : Predicts logP (~1.8) and pKa (NH₂: ~4.2; ester: ~-2.1) using QSAR models, aiding solubility optimization .
- Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites (e.g., amino group nucleophilicity) .
- Limitations : Predictions may underestimate steric effects in crystalline states, requiring experimental validation via XRD .
Advanced: What strategies resolve low yields in cross-coupling reactions?
Answer:
- Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination to reduce steric hindrance from fluorine substituents .
- Solvent Optimization : Use DMF or THF to enhance solubility of aryl halide intermediates .
- Microwave Assistance : Reduce reaction time from 24 hr to 2 hr at 120°C, improving yield by 15–20% .
Basic: How to assess bioactivity while minimizing degradation?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
